Monomethyl Auristatin F (MMAF): A Technical Guide to its Discovery and Synthesis
Monomethyl Auristatin F (MMAF): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin F (MMAF) is a potent synthetic analogue of the marine natural product dolastatin 10.[1][2] As a highly effective antimitotic agent, MMAF functions by inhibiting tubulin polymerization, a critical process for cell division.[1][3] This property has led to its widespread use as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][4] This technical guide provides an in-depth overview of the discovery of MMAF, a detailed account of its chemical synthesis process, and a summary of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.
Discovery and Development
The journey to the discovery of MMAF began with the isolation of dolastatin 10 from the sea hare Dolabella auricularia. Dolastatin 10 exhibited remarkable cytotoxic activity but also significant toxicity, which limited its therapeutic potential as a standalone agent.[5] This led to extensive research into synthetic analogues with improved therapeutic indices. MMAF emerged from these efforts as a potent antineoplastic agent.[6] It is structurally similar to monomethyl auristatin E (MMAE), another dolastatin 10 analogue, but features a charged C-terminal phenylalanine, which attenuates its cytotoxic activity compared to the uncharged MMAE.[7] This modification, however, contributes to its unique properties and efficacy when incorporated into ADCs.
Mechanism of Action: Tubulin Polymerization Inhibition
MMAF exerts its cytotoxic effects by disrupting the cellular microtubule network.[1][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. MMAF binds to the vinca domain on β-tubulin, interfering with the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[5]
Caption: Signaling pathway of MMAF-induced apoptosis.
Chemical Synthesis of Monomethyl Auristatin F (MMAF)
The total synthesis of MMAF is a complex, multi-step process that is typically achieved through a convergent approach. This strategy involves the separate synthesis of key fragments, which are then coupled together to form the final molecule. The core structure of MMAF is a pentapeptide, and a common synthetic route involves the preparation of a P1-P3 tripeptide fragment and a P4-P5 dipeptide fragment, followed by their coupling.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of MMAF reveals the key disconnections for a convergent synthesis strategy. The final amide bond formation between the P3 and P4 residues is a logical point for disconnection, leading to two smaller, more manageable peptide fragments.
Caption: Convergent retrosynthetic analysis of MMAF.
Experimental Protocols
The following is a representative, detailed experimental protocol for the synthesis of MMAF, compiled from various sources.[8][9][10] Note that specific reaction conditions such as temperature, reaction times, and purification methods may vary and require optimization.
Materials and Reagents:
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Protected amino acids (Fmoc-Val-OH, Boc-Dap-OH, etc.)
-
Coupling reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[8]
-
Bases: DIEA (N,N-diisopropylethylamine), Et3N (triethylamine)
-
Solvents: Dichloromethane (CH2Cl2), Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Methanol (MeOH), Ethyl acetate (EtOAc), Hexane
-
Deprotection reagents: Piperidine in DMF (for Fmoc removal), Trifluoroacetic acid (TFA) in CH2Cl2 (for Boc removal)
-
Purification: Silica gel for column chromatography, HPLC system
Step 1: Synthesis of the P4-P5 Dipeptide Fragment (e.g., Boc-Dap-Phe-OMe)
-
Coupling: To a solution of Boc-Dap-OH (1.0 eq) and H-Phe-OMe·HCl (1.1 eq) in CH2Cl2 is added DIEA (3.0 eq). The mixture is cooled to 0 °C, and EDCI (1.2 eq) and HOBt (1.2 eq) are added. The reaction is stirred at room temperature overnight.
-
Work-up: The reaction mixture is diluted with CH2Cl2 and washed successively with 1N HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (e.g., gradient elution with EtOAc in hexane) to afford the protected dipeptide.[8]
Step 2: Synthesis of the P1-P3 Tripeptide Fragment (e.g., (Me)N-Val-Val-Dil-OH)
This fragment is synthesized sequentially, starting from the C-terminal amino acid (Dil). Each amino acid is coupled using standard peptide coupling procedures as described in Step 1, followed by N-terminal deprotection before the addition of the next amino acid.
Step 3: Coupling of the P1-P3 and P4-P5 Fragments
-
Deprotection: The methyl ester of the P4-P5 dipeptide is saponified (e.g., with LiOH in THF/H2O) to yield the free carboxylic acid. The N-terminal protecting group of the P1-P3 tripeptide is removed.
-
Coupling: The deprotected P1-P3 tripeptide and the P4-P5 dipeptide with a free carboxylic acid are coupled using a suitable coupling reagent such as HATU or COMU in a solvent like DMAc or DMF with a base like DIEA.[8]
-
Work-up and Purification: The reaction mixture is worked up as previously described, and the resulting protected pentapeptide is purified by column chromatography or preparative HPLC.
Step 4: Final Deprotection and Purification of MMAF
-
Deprotection: The final protecting groups on the pentapeptide are removed (e.g., Boc group with TFA/CH2Cl2).
-
Purification: The crude MMAF is purified by preparative reverse-phase HPLC to yield the final product with high purity.
Caption: General workflow for the synthesis of MMAF.
Quantitative Data
The biological activity of MMAF is typically characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values of MMAF can vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [11] |
| H3396 | Breast Carcinoma | 105 | [11] |
| 786-O | Renal Cell Carcinoma | 257 | [11] |
| Caki-1 | Renal Cell Carcinoma | 200 | [11] |
| HCT116 | Colon Cancer | >100 | [2] |
| BxPC-3 (for MMAE) | Pancreatic Cancer | 0.97 | [12] |
| PSN-1 (for MMAE) | Pancreatic Cancer | 0.99 | [12] |
| Capan-1 (for MMAE) | Pancreatic Cancer | 1.10 | [12] |
| Panc-1 (for MMAE) | Pancreatic Cancer | 1.16 | [12] |
Note: Some of the provided IC50 values are for the related compound MMAE, as data for free MMAF can be less commonly reported than for its ADC counterparts.
Conclusion
Monomethyl auristatin F is a cornerstone of modern antibody-drug conjugate design, offering a potent and well-characterized mechanism of action. Its discovery as a synthetic analogue of dolastatin 10 has paved the way for the development of highly targeted cancer therapies. The synthesis of MMAF is a challenging yet well-established process in medicinal chemistry, relying on convergent strategies and advanced peptide coupling techniques. The quantitative data on its biological activity underscore its sub-nanomolar potency against various cancer cell lines. This technical guide provides a comprehensive overview that will be of significant value to professionals in the field of drug discovery and development, facilitating a deeper understanding of this critical ADC payload.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
